

An In-depth Technical Guide to **tert-Butyl 4-(bromomethyl)benzylcarbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl 4-(bromomethyl)benzylcarbamate</i>
Cat. No.:	B181743

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-Butyl 4-(bromomethyl)benzylcarbamate**. The information is intended for professionals in the fields of chemical research and drug development who utilize this bifunctional molecule as a key building block and linker in the synthesis of complex chemical entities.

Core Chemical Properties

tert-Butyl 4-(bromomethyl)benzylcarbamate is a solid, white to light-yellow compound at room temperature.^[1] It is a key intermediate in organic synthesis, valued for its dual functionality: a Boc-protected amine and a reactive benzyl bromide group.

The following table summarizes the key quantitative chemical and physical properties of **tert-Butyl 4-(bromomethyl)benzylcarbamate**.

Property	Value	Source
CAS Number	187283-17-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[2] [5]
Molecular Weight	300.19 g/mol	[2]
IUPAC Name	tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate	[2]
Appearance	White to light yellow solid	[1]
Solubility	0.107 mg/mL (0.000356 mol/L)	[6]
Storage Temperature	2-8°C, under inert gas	[1]

Synonyms: N-BOC-4-(BROMOMETHYL)BENZYLAMINE, 4-(Boc-aminomethyl)benzyl bromide, (4-Bromomethyl-benzyl)-carbamic acid tert-butyl ester.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Experimental Protocols

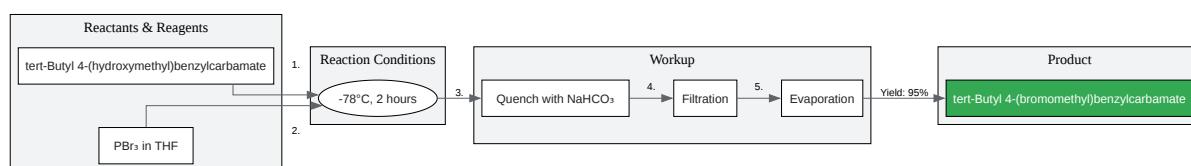
A common laboratory-scale synthesis involves the bromination of the corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)benzylcarbamate.[\[1\]](#)[\[3\]](#)

Materials:

- 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol (250 mg, 1.1 mmol)[\[1\]](#)[\[3\]](#)
- Tetrahydrofuran (THF), anhydrous (5 mL)[\[1\]](#)[\[3\]](#)
- Phosphorus tribromide (PBr₃) (30 µL, 0.32 mmol) - Note: The cited source refers to "phosphorotriamine," which may be a typographical error; PBr₃ is a standard reagent for this conversion.[\[1\]](#)[\[3\]](#)
- Sodium bicarbonate (NaHCO₃), solid (50 mg)[\[1\]](#)[\[3\]](#)

Procedure:

- The starting material, 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol, is dissolved in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.[1][3]
- The solution is cooled to -78°C using a dry ice/acetone bath.[1][3]
- Phosphorus tribromide is added slowly to the cooled solution.[1][3]
- The reaction is allowed to proceed at this temperature for 2 hours.[1][3]
- Upon completion, the reaction is quenched by the careful addition of solid sodium bicarbonate.[1][3]
- The mixture is allowed to warm to room temperature.
- The solid, insoluble material is removed by filtration.[1][3]
- The filtrate is concentrated under reduced pressure to yield the final product, 4-(tert-butoxycarbonylaminomethyl)benzyl bromide.[1][3]
- This procedure has a reported yield of approximately 95%. [1][3]



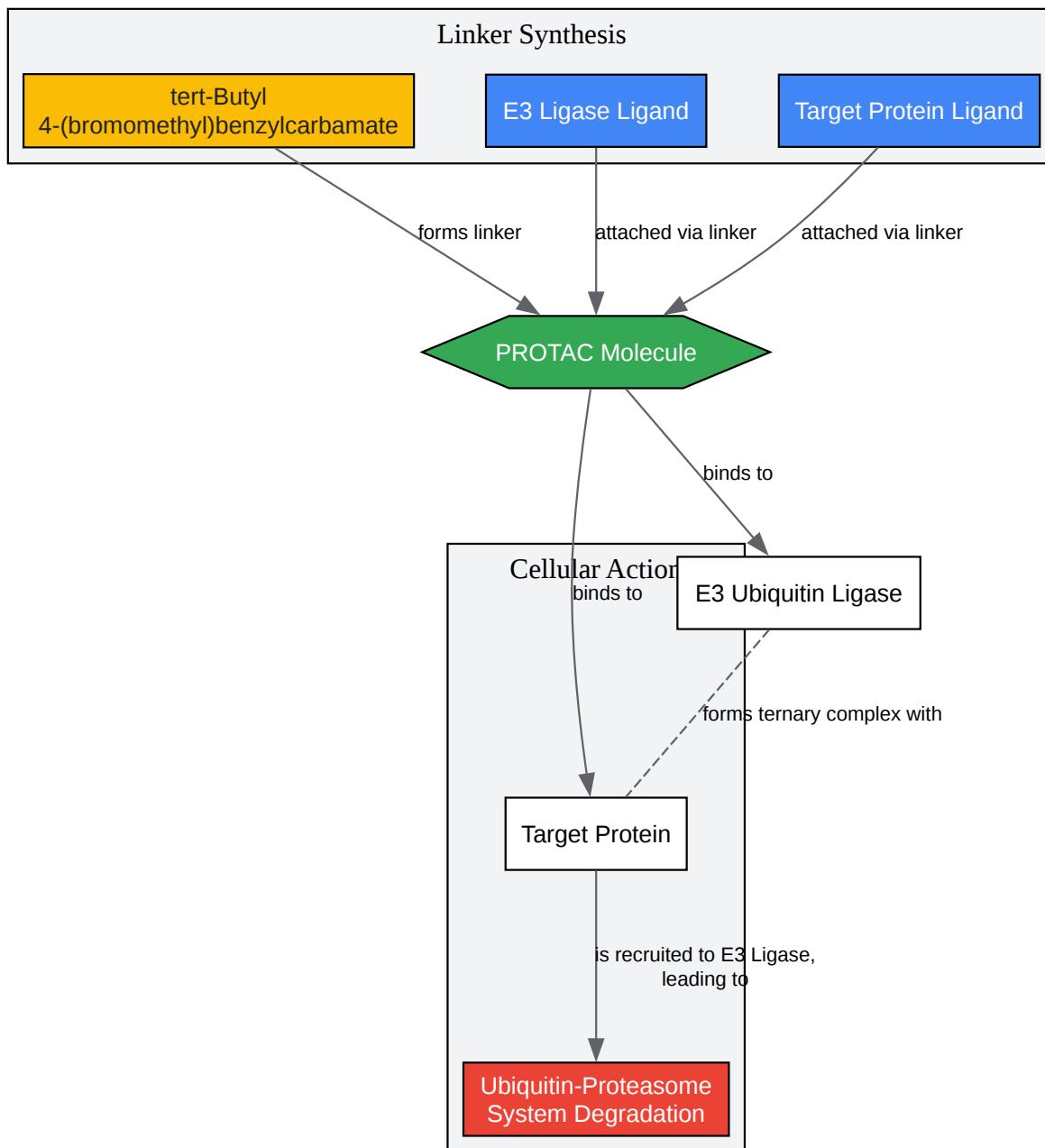
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Caption: Synthesis workflow for **tert-Butyl 4-(bromomethyl)benzylcarbamate**.

Reactivity and Applications

The primary utility of this compound stems from its bifunctional nature. The benzyl bromide moiety is an excellent electrophile for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization.

A significant application of **tert-Butyl 4-(bromomethyl)benzylcarbamate** is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[5] This compound can be used to connect the E3 ligase ligand to the target protein ligand.^[5]



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Caption: Logical relationship of the PROTAC mechanism utilizing the linker.

Safety and Handling

Comprehensive safety protocols must be observed when handling this chemical. The compound is classified as an irritant and can be corrosive.[2][7]

- Signal Word: Danger.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Handling: Use in a well-ventilated area, preferably a fume hood.[7][8] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Store away from incompatible materials such as strong oxidizing agents.[9]
- Spills: In case of a spill, evacuate the area.[7] Vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8] Do not let the chemical enter the environment.[8]

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181743#tert-butyl-4-bromomethyl-benzylcarbamate-chemical-properties>

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